Cross-Species SPR Inhibition Potency: SPRi3 vs. Published Comparator Range
SPRi3 inhibits recombinant human SPR with IC50 values of 53–74 nM across multiple independent determinations . Against recombinant rat SPR, SPRi3 demonstrates approximately 4.4-fold greater potency (IC50 14 nM) compared to human enzyme [1]. In contrast, the sulfa drug class of SPR inhibitors (sulfasalazine, sulfathiazole, sulfapyridine, sulfamethoxazole, chlorpropamide) exhibits IC50 values ranging from 31–180 nM against human SPR, with sulfasalazine representing the most potent member of that chemotype [2].
| Evidence Dimension | SPR enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 53–74 nM (human SPR); 14 nM (rat SPR) |
| Comparator Or Baseline | Sulfa drug class: IC50 range 31–180 nM (human SPR) |
| Quantified Difference | SPRi3 potency falls within the upper quartile of the sulfa drug range; SPRi3 demonstrates 4.4-fold greater potency against rat SPR vs. human SPR |
| Conditions | Recombinant enzyme assays; cell-free biochemical systems |
Why This Matters
Cross-species potency data enables rational dose selection for rodent efficacy studies prior to human translation, reducing experimental variability and compound waste.
- [1] Meyer JT, Sparling BA, McCarty WJ, et al. Pharmacological assessment of sepiapterin reductase inhibition on tactile response in the rat. J Pharmacol Exp Ther. 2019;371(2):476-486. View Source
- [2] Yang S, et al. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase. J Pharmacol Exp Ther. 2015;352(3):529-540. doi:10.1124/jpet.114.221572 View Source
